molecular formula C10H7ClN2O3 B3037029 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 40408-50-2

1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione

Cat. No. B3037029
CAS RN: 40408-50-2
M. Wt: 238.63 g/mol
InChI Key: MGVPVRLXERNCTE-UHFFFAOYSA-N
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Description

“1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione” is a chemical compound with the molecular weight of 342.78 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H15ClN2O3/c1-12-2-4-13 (5-3-12)10-20-16 (22)17 (23)21 (18 (20)24)11-14-6-8-15 (19)9-7-14/h2-9H,10-11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved information.

Scientific Research Applications

Synthesis and Characterization

1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione derivatives have been synthesized and characterized, revealing their potential in various scientific research areas. For instance, the synthesis and structure of 1-(4-chlorophenyl)-2-aminoimidazoline-2 have been explored, highlighting the pharmacological activities of such compounds, especially their antinociceptive and serotonergic properties. These findings suggest the relevance of the 4-chlorophenyl substituent in enhancing the activity of these derivatives (Matosiuk et al., 2005).

Potential in Modulating Biological Activities

Further research into similar compounds, like the synthesis and antimicrobial activity of sulphamethoxazole-based ureas and imidazolidine-2,4,5-triones, has demonstrated the potential of these derivatives in inhibiting the growth of mycobacteria and gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. These studies underscore the promise of this compound derivatives in contributing to the development of new antimicrobial agents (Krátký et al., 2015).

Chemical Kinetics and Mechanisms

The kinetics and mechanisms of reactions involving imidazolidine-2,4,5-trione derivatives have been studied, providing insights into their reactivity and potential applications in synthetic chemistry. For example, the reaction kinetics of parabanic acid (imidazolidine-2,4,5-trione) with oxiranes have been examined, offering valuable information on the reaction mechanisms and thermodynamic parameters, which could inform future research and applications in this field (Zarzyka-Niemiec & Lubczak, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on this compound are not clear from the available information. Given its structural similarity to other imidazolidine-2,4,5-triones that have shown biological activity , it could be of interest for further study in medicinal chemistry.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVPVRLXERNCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220515
Record name 1-[(4-Chlorophenyl)methyl]-2,4,5-imidazolidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40408-50-2
Record name 1-[(4-Chlorophenyl)methyl]-2,4,5-imidazolidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40408-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-2,4,5-imidazolidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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